molecular formula C6H7N2NaS B3266126 4,6-Dimethylpyrimidine-2-thiol sodium salt CAS No. 41840-27-1

4,6-Dimethylpyrimidine-2-thiol sodium salt

Cat. No.: B3266126
CAS No.: 41840-27-1
M. Wt: 162.19 g/mol
InChI Key: HUDKHPCVAMVYEQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylpyrimidine-2-thiol sodium salt typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the thiol group of the pyrimidine compound reacts with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:

C6H8N2S+NaOHC6H8N2SNa+H2O\text{C}_6\text{H}_8\text{N}_2\text{S} + \text{NaOH} \rightarrow \text{C}_6\text{H}_8\text{N}_2\text{SNa} + \text{H}_2\text{O} C6​H8​N2​S+NaOH→C6​H8​N2​SNa+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product through crystallization and drying to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpyrimidine-2-thiol sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dimethylpyrimidine-2-thiol sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethylpyrimidine-2-thiol sodium salt primarily involves its thiol group, which can interact with metal ions to form coordination complexes. The thiol group acts as a nucleophile, donating electrons to the metal ion, resulting in the formation of a stable complex. This interaction is crucial in its potential application as an antidote for cadmium toxicity, where it binds to cadmium ions and prevents their harmful effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethylpyrimidine-2-thiol sodium salt is unique due to its high solubility in water and organic solvents, making it versatile for various applications. Its ability to form stable coordination complexes with metal ions, particularly cadmium, highlights its potential in medical and environmental applications .

Properties

IUPAC Name

sodium;4,6-dimethylpyrimidine-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.Na/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDKHPCVAMVYEQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)[S-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2NaS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41840-27-1
Record name 2-Mercapto-4,6-dimethylpyrimidine-sodiumsalt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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